molecular formula C9H15N5 B3309868 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine CAS No. 943750-65-0

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine

Cat. No.: B3309868
CAS No.: 943750-65-0
M. Wt: 193.25 g/mol
InChI Key: NEYGWAMBNQHINC-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring substituted with a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 5-(4-Methylpiperazin-1-yl)quinolin-2-amine
  • 5-(4-Methylpiperazin-1-yl)benzene-1,2-diamine

Uniqueness

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGWAMBNQHINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731483
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943750-65-0
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-methylpiperazin-1-yl)-5-nitropyrazine (328 mg, 1.47 mmol) was dissolved in MeOH (15 ml) at room temperature. Pd/C (10%) (50 mg) was added while the reaction mixture was stirred. The reaction mixture was placed under a H2 balloon and stirred at rt for 1.5 hrs. The reaction mixture was filtered through celite and washed with MeOH (30 mL). The filtrate was stripped and dried under vacuum after azeotroping with toluene twice to give a light brown gummy material (280 mg, yield 89%).
Name
2-(4-methylpiperazin-1-yl)-5-nitropyrazine
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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